molecular formula C30H52O3 B190476 Panaxadiol CAS No. 19666-76-3

Panaxadiol

Cat. No. B190476
CAS RN: 19666-76-3
M. Wt: 460.7 g/mol
InChI Key: PVLHOJXLNBFHDX-UHFFFAOYSA-N
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Description

Panaxadiol is an organic compound that is an aglycone of ginsenosides, a group of steroid glycosides . It is a dammarane-type tetracyclic triterpene sapogenin found in ginseng (Panax ginseng) and in notoginseng (Panax pseudoginseng) . It is also known by its synonyms: (3β,12β,20R)-20,25-Epoxydammarane-3,12-diol .


Synthesis Analysis

Protopanaxadiol (PPD), a common precursor of dammarane-type saponins, is necessary for the efficient synthesis of ginsenoside . A PPD-producing strain was successfully constructed by modular engineering in Saccharomyces cerevisiae BY4742 at the multi-copy sites . It has been proposed that protopanaxadiol derived from dammarenediol-II, is a key hydroxylation by cytochrome P450 for the biosynthesis of ginsenosides .

Scientific Research Applications

Anti-Tumor Effects

Panaxadiol, a compound found in Panax ginseng, demonstrates significant anti-tumor properties. It inhibits programmed cell death-ligand 1 (PD-L1) expression and tumor proliferation in human colon cancer cells. The compound achieves this by suppressing the synthesis of hypoxia-inducible factor (HIF)-1α and inhibiting STAT3 activation. This results in enhanced activity of cytotoxic T lymphocytes and reduced tumor cell proliferation (Wang et al., 2020). Additionally, Panaxadiol exhibits synergistic anti-cancer effects with irinotecan in colorectal cancer cells and enhances apoptotic effects when combined with epigallocatechin gallate (Du et al., 2012), (Du et al., 2013).

Anti-Inflammatory and Immune Modulating Effects

Panaxadiol shows potent anti-inflammatory effects. It suppresses IL-1β secretion by inhibiting zinc finger protein 91-regulated activation of non-canonical caspase-8 inflammasome and MAPKs in macrophages. This property suggests its potential as a treatment for inflammatory diseases (Wang et al., 2021). Also, it inhibits inflammatory genes in macrophages induced by poly(I:C), hinting at its use in virus-related diseases (Yang et al., 2019).

Cell Cycle Regulation and Apoptosis

Panaxadiol selectively interferes with cell cycles in human cancer cell lines, particularly impacting Cyclin A-Cdk2 activity by elevating p21WAF1/CIP1 levels, thus arresting the cell cycle at the G1/S phase. This activity is critical in its role in inducing apoptotic cell death in cancer cells (Jin et al., 2003).

Metabolic Effects

Panaxadiol shows promise in modulating metabolic disorders. It has been observed to improve obesity and glucose tolerance disorder in mice models, potentially by modulating the gut microbiota (Lv et al., 2022). Also, its derivative, Compound K, derived from panaxadiol ginsenosides, enhances insulin secretion and has anti-diabetic activity (Han et al., 2007).

Cardiovascular Health

Panaxadiol saponins have demonstrated anti-atherosclerotic effects, indicating their potential in cardiovascular health management. They can decrease serum levels of harmful lipoproteins and improve endothelial function, which is crucial for preventing atherosclerosis (Wei, 2009).

Safety And Hazards

Panaxadiol is harmful if swallowed . It is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

(3S,5R,8R,9R,10R,12R,13R,14R,17S)-4,4,8,10,14-pentamethyl-17-[(2R)-2,6,6-trimethyloxan-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H52O3/c1-25(2)13-9-14-30(8,33-25)19-10-16-29(7)24(19)20(31)18-22-27(5)15-12-23(32)26(3,4)21(27)11-17-28(22,29)6/h19-24,31-32H,9-18H2,1-8H3/t19-,20+,21-,22+,23-,24-,27-,28+,29+,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVLHOJXLNBFHDX-XHJPDDKBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC(O1)(C)C2CCC3(C2C(CC4C3(CCC5C4(CCC(C5(C)C)O)C)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CCCC(O1)(C)C)[C@H]2CC[C@@]3([C@@H]2[C@@H](C[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H52O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10941430
Record name Panaxadiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10941430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Panaxadiol

CAS RN

19666-76-3
Record name Panaxadiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019666763
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Panaxadiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10941430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 19666-76-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name PANAXADIOL
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,370
Citations
X Fan, H Fu, N Xie, H Guo, T Fu, Y Shan - Aging (Albany NY), 2021 - ncbi.nlm.nih.gov
… panaxadiol, and this result was in good agreement with molecular docking analysis between panaxadiol … PANC-1 and Patu8988 cells of panaxadiol and provided a potential choice for …
Number of citations: 9 www.ncbi.nlm.nih.gov
S Shibata, M Fujita, H Itokawa, O Tanaka… - Chemical and …, 1963 - jstage.jst.go.jp
… A trimethyltetrahydropyrane ring system in panaxadiol was proved by mass-… of panaxadiol should be present at the 12-position. Consequently, it has been concluded that panaxadiol is …
Number of citations: 192 www.jstage.jst.go.jp
Z Wang, MY Li, ZH Zhang, HX Zuo, JY Wang… - Pharmacological …, 2020 - Elsevier
… Panaxadiol is a triterpenoid sapogenin monomeric … panaxadiol exerts the anticancer effects remain unknown. The current study aimed to investigate the potential activity of panaxadiol …
Number of citations: 66 www.sciencedirect.com
Y Lv, Y Zhang, J Feng, T Zhao, J Zhao, Y Ge, X Yang… - Molecules, 2022 - mdpi.com
… In conclusion, our results suggest that (20R)-Panaxadiol, as an active ingredient of the traditional Chinese medicinal herb ginseng, may improve obesity to some extent via improving …
Number of citations: 3 www.mdpi.com
M Wang, H Li, W Liu, H Cao, X Hu, X Gao, F Xu… - European Journal of …, 2020 - Elsevier
… In this review, the pharmacological activities of panaxadiol, protopanaxadiol and their … Interestingly, 20(R)-panaxadiol is proved to be an artificial sapogenin of ginsenosides which is …
Number of citations: 42 www.sciencedirect.com
B Yan, Z Chen, X Zhai, G Yin, Y Ai… - Natural product …, 2018 - Taylor & Francis
20(R)-panaxadiol (PD) was metabolised by the fungus Aspergillus niger AS 3.3926 to its C-3 carbonylated metabolite and five other hydroxylated metabolites (1–6). Their structures …
Number of citations: 2 www.tandfonline.com
Y Lv, X Lv, J Feng, F Cheng, Z Yu, F Guan… - Frontiers in …, 2023 - frontiersin.org
… We found 20R-Panaxadiol (PD) is a more desirable active ingredient due to its high drug-… Our study aimed to investigate whether Panaxadiol can promote white adipocyte beigeing and …
Number of citations: 5 www.frontiersin.org
TH Kim, SM Lee - Food and Chemical Toxicology, 2010 - Elsevier
The aim of the present study was to evaluate the protective effect of ginseng total saponin, panaxadiol and panaxatriol, which are the major components of Panax ginseng, against …
Number of citations: 89 www.sciencedirect.com
L Xu, S Xiao, JJ Lee, H Jiang, X Li… - Journal of Agricultural …, 2022 - ACS Publications
In this study, 10 metabolites were obtained by collecting and extracting fecal samples after oral administration of panaxadiol (PD). Of these 10 metabolites, M7 (3β,21β,22α-hydroxy-24-…
Number of citations: 2 pubs.acs.org
S Xiao, Z Lin, X Wang, J Lu, Y Zhao - Chemistry & Biodiversity, 2020 - Wiley Online Library
… In this study, 13 panaxadiol (PD) … panaxadiol derivatives 3, 12, and 13 showed significant inhibition of cellular proliferation against cancer cells compared with PD, and the panaxadiol …
Number of citations: 10 onlinelibrary.wiley.com

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